molecular formula C26H25N3O3S B2390308 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide CAS No. 422275-49-8

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide

Cat. No.: B2390308
CAS No.: 422275-49-8
M. Wt: 459.56
InChI Key: VTWVMZIWGQRNFU-UHFFFAOYSA-N
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Description

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a quinazolinone core and a phenoxyphenyl group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Sulfanylidene Group: This step may involve the use of sulfur-containing reagents under controlled conditions.

    Attachment of the Hexanamide Chain: This can be done through amide bond formation using hexanoic acid derivatives and coupling reagents.

    Incorporation of the Phenoxyphenyl Group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the quinazolinone core or the phenoxyphenyl group, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxyphenyl group or the hexanamide chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the quinazolinone core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to bind to various biological targets, potentially inhibiting enzyme activity or blocking receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-quinazolinone and 2-quinazolinone, which share the quinazolinone core.

    Phenoxyphenyl Derivatives: Compounds containing the phenoxyphenyl group, such as certain non-steroidal anti-inflammatory drugs (NSAIDs).

Uniqueness

What sets 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide apart is the combination of the quinazolinone core with the phenoxyphenyl group and the hexanamide chain, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-phenoxyphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c30-24(27-19-14-16-21(17-15-19)32-20-9-3-1-4-10-20)13-5-2-8-18-29-25(31)22-11-6-7-12-23(22)28-26(29)33/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18H2,(H,27,30)(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWVMZIWGQRNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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